![molecular formula C11H10ClN3OS B2741110 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391862-45-6](/img/structure/B2741110.png)
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
“2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown a wide range of biological activities such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” is likely to be similar to other 1,3,4-thiadiazole derivatives. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications
- Application : Researchers have designed and synthesized novel derivatives of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide. These compounds exhibit potent urease inhibitory activity in vitro . Specifically, compound 7j demonstrated favorable interactions with the active site of the urease enzyme, making it a promising candidate for further evaluation.
- Application : Theoretical studies and experimental applications have explored the inhibitory activities of 2-phenyl-1,3,4-thiadiazole derivatives (including our compound) against SHP1 . Further investigations could reveal its potential therapeutic relevance.
- Application : Although not directly related to 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, similar thiadiazole derivatives have been evaluated for anticonvulsant properties . Further research could explore this compound’s effects on seizure control.
- Application : Optimization of imidazo-thiadiazole CDK8 inhibitors, including our compound, has been successful. These inhibitors may hold promise for cancer therapy .
Urease Inhibition
Inhibition of SHP1
Anticonvulsant Activity
CDK8 Inhibition
Future Directions
The future directions for “2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” and similar compounds could involve further evaluation of their potential as therapeutic agents given their wide range of biological activities . More research is needed to fully understand their mechanisms of action and potential applications in medicine.
properties
IUPAC Name |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7(12)9(16)13-11-15-14-10(17-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGBDSONZTQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
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